[Ru(phd)3](PF6)2
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ru(phd)32 typically involves the reaction of ruthenium(II) chloride with 1,10-phenanthroline-5,6-dione in the presence of a suitable base. The reaction is carried out under reflux conditions, followed by the addition of hexafluorophosphoric acid to precipitate the desired product .
Industrial Production Methods
While specific industrial production methods for Ru(phd)32 are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ru(phd)32 undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its ability to transfer electrons.
Reduction: It can also undergo reduction reactions, where it accepts electrons.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions typically occur in the presence of other ligands like bipyridine or phenanthroline derivatives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinolines when tetrahydroquinolines are used as substrates .
Scientific Research Applications
Ru(phd)32 has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including aerobic oxidation of tetrahydroquinolines.
Biology: The compound’s photophysical properties make it useful in bioimaging and as a probe in biological systems.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: Its electrochemical properties are exploited in the development of sensors and electronic devices.
Mechanism of Action
The mechanism by which Ru(phd)32 exerts its effects involves its ability to participate in electron transfer reactions. The compound’s ruthenium center can undergo oxidation and reduction, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific application, such as the oxidation of organic substrates in catalytic reactions .
Comparison with Similar Compounds
Similar Compounds
- Tris(2,2′-bipyridine)ruthenium(II) hexafluorophosphate
- Tris(2,2′-bipyridyl)dichlororuthenium(II) hexahydrate
- Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate
Uniqueness
Compared to similar compounds, Ru(phd)32 is unique due to its specific ligand structure, which imparts distinct photophysical and electrochemical properties. This makes it particularly valuable in applications requiring precise control over electron transfer processes .
Properties
IUPAC Name |
1,10-phenanthroline-5,6-dione;ruthenium(2+);dihexafluorophosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C12H6N2O2.2F6P.Ru/c3*15-11-7-3-1-5-13-9(7)10-8(12(11)16)4-2-6-14-10;2*1-7(2,3,4,5)6;/h3*1-6H;;;/q;;;2*-1;+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAOGZFZNIEFHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C(=O)C2=O)N=C1.C1=CC2=C(C3=C(C=CC=N3)C(=O)C2=O)N=C1.C1=CC2=C(C3=C(C=CC=N3)C(=O)C2=O)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H18F12N6O6P2Ru | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1021.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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